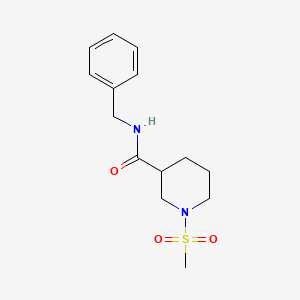

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-5-8-13(11-16)14(17)15-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUNVJXWUOENAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Key Reaction Mechanisms

Reaction Conditions

Structural Transformations and Reactivity

-

Amide Reactivity : The carboxamide group participates in nucleophilic acyl substitution or amidation reactions, influenced by steric hindrance from the benzyl group .

-

Methylsulfonyl Group : Acts as a leaving group in nucleophilic aromatic substitution (SnAr) reactions, though deactivation of the aromatic ring by adjacent groups may reduce reactivity .

-

Piperidine Ring : Engages in ring-opening or substitution reactions, particularly under acidic conditions .

Analytical Data

| Technique | Purpose | Key Findings | Citations |

|---|---|---|---|

| NMR | Structural confirmation | Peaks corresponding to benzyl, piperidine, and sulfonyl groups. | |

| Mass Spectrometry | Molecular weight verification | Molecular weight ≈ 342.41 g/mol. |

Scientific Research Applications

Anticancer Activity

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide has shown promising anticancer properties. Research indicates that piperidine derivatives play a crucial role in the development of novel anticancer agents due to their ability to induce apoptosis and inhibit tumor growth.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including FaDu (hypopharyngeal carcinoma) and MDA-MB-231 (breast cancer). The compound exhibited higher cytotoxicity compared to standard chemotherapy drugs like bleomycin, demonstrating its potential as an effective anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| FaDu | 15.5 |

| MDA-MB-231 | 12.8 |

| OVCAR-3 | 18.3 |

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against influenza viruses. N-benzyl derivatives have been identified as potent inhibitors of the H1N1 virus, showing a unique mechanism of action by interacting with hemagglutinin fusion peptides.

Case Study: Influenza Virus Inhibition

Research demonstrated that the presence of the N-benzyl moiety is critical for antiviral activity. Substituting this group significantly reduced efficacy, highlighting its importance in maintaining biological activity against viral strains .

| Compound Structure | Activity |

|---|---|

| N-benzyl | Active |

| Cyclohexyl | Inactive |

| Methyl | Inactive |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including cholinesterase and monoamine oxidase B. These enzymes are critical in neurodegenerative diseases such as Alzheimer’s.

Case Study: Cholinesterase Inhibition

A structure-activity relationship study revealed that compounds with the N-benzyl group exhibited superior inhibition of cholinesterase compared to other derivatives. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

| Enzyme | IC50 (µM) |

|---|---|

| Cholinesterase | 11.7 |

| Monoamine Oxidase B | 7.9 |

Mechanism of Action

The mechanism of action of N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Piperidine-3-carboxamide Derivatives

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Key Findings:

Substituent Impact on Activity: The methylsulfonyl group in the target compound provides moderate polarity, which may balance solubility and membrane permeability. The thieno-pyrimidinyl analog (discontinued) lacks a methylsulfonyl group but includes a fused thiophene-pyrimidine system, likely enhancing π-π stacking interactions with kinase ATP-binding pockets .

Structural Complexity and Selectivity: The pyrrolo-pyrimidine derivative has a more complex structure with an additional aryl-amino-piperidine substituent, contributing to higher molecular weight (~585 g/mol) but improved selectivity for ALK mutants. Its 13C NMR data (e.g., δ 173.04 ppm for carboxamide carbonyl) align with structural rigidity critical for target binding .

Synthetic Accessibility :

- This compound’s simpler structure may offer synthetic advantages over multi-ring systems. However, discontinuation implies issues in scalability or stability, possibly due to sulfonyl group reactivity or metabolic lability.

Research Implications and Limitations

- Gaps in Data : While the pyrrolo-pyrimidine analog has robust biochemical data, detailed pharmacokinetic or toxicological studies for the methylsulfonyl derivative are absent in the provided evidence.

- Future Directions : Hybridizing the methylsulfonyl group with pyrrolo-pyrimidine scaffolds could optimize solubility and target engagement.

Biological Activity

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target and Mode of Action

This compound primarily targets the mmpL3 gene in Mycobacterium tuberculosis. This gene is crucial for lipid transport within the bacterial cell, and the compound's interaction leads to mutations that disrupt its normal function. Consequently, this results in compromised integrity of the bacterial cell wall, ultimately leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties that allow effective targeting of Mycobacterium tuberculosis. This includes its ability to penetrate bacterial membranes and exert its effects at the cellular level.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG. The compound's mechanism involves binding to the mmpL3 gene, leading to significant disruptions in lipid transport essential for bacterial survival.

Anticancer Properties

In addition to its antimicrobial effects, related compounds have demonstrated notable antiproliferative activity against various cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . These findings suggest that structural modifications in piperidine derivatives can enhance their efficacy as anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific structural features in enhancing biological activity. For example, the presence of a benzyl moiety has been linked to improved binding affinity and potency against various targets, including chemokine receptors .

Data Summary

| Biological Activity | Target | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Not specified | Disrupts lipid transport via mmpL3 inhibition |

| Antiproliferative | Human breast cancer cells | 19.9 - 75.3 | Significant activity observed |

| Anticancer | Ovarian cancer cells | 19.9 - 75.3 | Related compounds show promise in cancer therapy |

Case Studies

Several studies have focused on the biological activity of piperidine derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that benzoylpiperidine derivatives significantly inhibited the growth of human breast cancer cells with varying IC50 values based on structural modifications .

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis, emphasizing its potential role in developing new anti-tuberculosis therapies.

Q & A

Q. What are the standard synthetic routes for N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide?

Methodological Answer: The compound can be synthesized via coupling reactions using methylsulfonyl chloride (MsCl) as both an oxidant and condensing agent. For example, a one-step protocol involves reacting a piperidinecarboxylic acid derivative with an appropriate benzylamine precursor in the presence of a tertiary amine (e.g., triethylamine) and MsCl. This method simultaneously facilitates oxidation of intermediates and coupling, yielding the methylsulfonyl-substituted piperidine scaffold . Key parameters include:

- Reaction Temperature: 0–25°C (prevents side reactions).

- Solvent: Dichloromethane or tetrahydrofuran.

- Purification: Column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.8–3.2 ppm (piperidine protons), δ 4.5 ppm (benzyl CH₂), and δ 3.1 ppm (methylsulfonyl group).

- ¹³C NMR: Signals at δ 40–45 ppm (piperidine carbons) and δ 110–130 ppm (aromatic carbons).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₅H₂₀N₂O₃S).

- Infrared (IR) Spectroscopy: Stretches at ~1350 cm⁻¹ (S=O) and ~1650 cm⁻¹ (amide C=O) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .

- Storage: In airtight containers at 2–8°C, away from oxidizers .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer: Yield optimization requires addressing:

- Catalyst Selection: Tertiary amines (e.g., DIPEA) improve coupling efficiency by neutralizing HCl byproducts .

- Stoichiometry: A 1.2:1 molar ratio of MsCl to amine precursor minimizes unreacted intermediates .

- Temperature Control: Gradual warming from 0°C to room temperature reduces exothermic side reactions .

- Purification: Use preparative HPLC with a C18 column and acetonitrile/water mobile phase for >95% purity .

Q. How should discrepancies in biological activity data across studies be addressed?

Methodological Answer: Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) .

- Compound Purity: Verify purity via HPLC (>98%) and quantify impurities (e.g., residual solvents) .

- Solubility Differences: Use dimethyl sulfoxide (DMSO) with ≤0.1% v/v to avoid cytotoxicity .

- Metabolic Stability: Assess liver microsome stability to rule out rapid degradation in vitro vs. in vivo .

Q. What advanced analytical methods are used to assess purity and stability?

Methodological Answer:

- Stability Studies:

- Purity Analysis:

- Degradation Pathways: Identify byproducts (e.g., hydrolysis of the methylsulfonyl group) using tandem MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.